(-)-alpha-Curcumene

Description

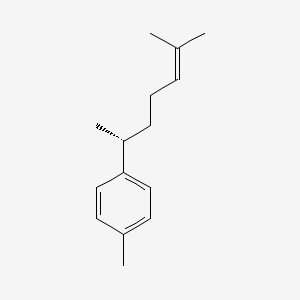

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXUZSZMNBRCN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194584 | |

| Record name | l-alpha-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-17-4 | |

| Record name | (R)-Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | l-alpha-Curcumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-alpha-Curcumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-alpha-Curcumene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-α-Curcumene: A Technical Guide to its Natural Sources, Analysis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Curcumene, a notable sesquiterpenoid, has garnered significant scientific interest due to its prevalence in various medicinal plants and its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources and distribution of (-)-α-curcumene, detailed experimental protocols for its extraction and quantification, and an exploration of its putative biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of (-)-α-Curcumene

(-)-α-Curcumene is a volatile organic compound found in the essential oils of a variety of plant species, most notably within the Zingiberaceae (ginger) and Asteraceae (aster) families. Its distribution is widespread, particularly in plants found in tropical and subtropical regions. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, and the developmental stage of the plant.

The following table summarizes the quantitative data available for the concentration of (-)-α-curcumene in several well-documented natural sources.

| Plant Species | Family | Plant Part | Concentration (%) | Reference |

| Curcuma longa (Turmeric) | Zingiberaceae | Rhizome | 3.0 - 8.0 (variable) | [1] |

| Artemisia ordosica | Asteraceae | Aerial Parts | 9.24 (vegetative stage) | [1] |

| Curcuma longa (from Nepal) | Zingiberaceae | Rhizome | 1.6 | [2] |

| Juniperus drupacea (Juniper berry) | Cupressaceae | Berries | Present | [1] |

| Hedychium spicatum (White ginger lily) | Zingiberaceae | Rhizome | Present | [1] |

| Aloysia gratissima (Lemon verbena) | Verbenaceae | Leaves | Present | [1] |

| Rhododendron mucronulatum | Ericaceae | Leaves | Present | [1] |

Experimental Protocols

The extraction and quantification of (-)-α-curcumene from plant matrices are critical steps for its study. The following sections detail the standard methodologies employed for these purposes.

Extraction of (-)-α-Curcumene via Steam Distillation

Steam distillation is a widely used method for extracting essential oils, including (-)-α-curcumene, from plant materials. This technique is particularly suitable for volatile compounds that are immiscible with water.

Principle: Steam is passed through the plant material, causing the volatile compounds to evaporate. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous layer.

Detailed Methodology:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., rhizomes, leaves) is ground to a coarse powder to increase the surface area for efficient extraction.[3]

-

Apparatus Setup: A Clevenger-type apparatus is typically used.[4] The ground plant material is placed in a round-bottom flask, and distilled water is added to cover the material.[3]

-

Distillation: The flask is heated, and steam is generated. The steam passes through the plant material, carrying the volatile essential oils.[5]

-

Condensation: The vapor mixture is directed into a condenser, where it is cooled and converted back into a liquid.[5]

-

Separation: The condensate collects in a separator, where the essential oil, being less dense and immiscible with water, forms a layer on top of the aqueous phase.[3] The oil can then be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C to prevent degradation.[6]

Quantification of (-)-α-Curcumene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

Detailed Methodology:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent, such as hexane or methanol.[7][8]

-

GC-MS System: An Agilent 7890A gas chromatograph coupled to an Agilent 5975C mass spectrometer or a similar system is commonly used.[9]

-

Chromatographic Separation:

-

Column: A capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is frequently employed.[7][9]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[10]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected in split mode (e.g., 50:1) with an injector temperature of 250°C.[10]

-

Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 70°C, held for 3 min), then ramps up to a higher temperature (e.g., 246°C at 120°C/min) and holds for a few minutes.[10] This gradient allows for the separation of compounds with different boiling points.

-

-

Mass Spectrometry:

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries such as NIST and by comparing their retention indices with literature values.[11]

-

Quantification: The relative percentage of each compound is calculated based on its peak area in the total ion chromatogram.[11]

-

Biological Activities and Signaling Pathways

While research specifically on (-)-α-curcumene is ongoing, its presence in plants like turmeric, which are known for their medicinal properties, suggests potential biological activities. The anti-inflammatory and pro-apoptotic effects of curcumin, the principal curcuminoid in turmeric, have been extensively studied and may provide insights into the potential mechanisms of action for (-)-α-curcumene.

Anti-Inflammatory Effects: The NF-κB Signaling Pathway

Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[12] Curcumin has been shown to inhibit the NF-κB signaling pathway.[12][13] It is plausible that (-)-α-curcumene may exert anti-inflammatory effects through a similar mechanism.

The following diagram illustrates the proposed inhibition of the NF-κB signaling pathway.

Pro-Apoptotic Effects: The Mitochondrial Apoptotic Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anti-cancer agents work by inducing apoptosis. Curcumin has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[2][14]

The following diagram outlines the key steps in the curcumin-induced mitochondrial apoptotic pathway, a potential mechanism for (-)-α-curcumene.

References

- 1. Buy alpha-Curcumene | 644-30-4 [smolecule.com]

- 2. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. magritek.com [magritek.com]

- 4. Phytochemical analysis and biological activities of essential oils extracted from Origanum grossii and Thymus pallidus: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. mdpi.com [mdpi.com]

- 12. nrf2activators.com [nrf2activators.com]

- 13. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curcumin induces apoptosis through mitochondrial pathway and caspases activation in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of (-)-α-Curcumene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Curcumene, a naturally occurring sesquiterpenoid found in the essential oils of various plants, including turmeric (Curcuma longa), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth analysis of the biological activities of (-)-α-curcumene, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

(-)-α-Curcumene has demonstrated notable cytotoxic effects against various cancer cell lines. Its pro-apoptotic activity is a key mechanism underlying its anticancer potential.

Quantitative Data: Cytotoxicity of (-)-α-Curcumene

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| SiHa | Cervical Cancer | >73% inhibition at 48h | 48 hours | [1] |

Note: Further research is required to establish specific IC50 values across a wider range of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

(-)-α-Curcumene

-

Target cancer cell line (e.g., SiHa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the target cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of (-)-α-curcumene in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of (-)-α-curcumene. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Induction of Apoptosis

(-)-α-Curcumene has been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of caspases, which are a family of proteases that execute the apoptotic process. Specifically, (-)-α-curcumene has been observed to activate caspase-3, a central executioner caspase.

Anti-inflammatory Activity

(-)-α-Curcumene exhibits anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation.

Quantitative Data: Nitric Oxide Inhibition

Specific IC50 values for nitric oxide inhibition by (-)-α-curcumene are not yet well-documented and require further investigation.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.

Materials:

-

RAW 264.7 macrophage cells

-

(-)-α-Curcumene

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach approximately 80% confluency.

-

Pre-treat the cells with various concentrations of (-)-α-curcumene for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and co-incubate with (-)-α-curcumene for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

-

Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. While the specific interaction of (-)-α-curcumene with this pathway requires more detailed investigation, the general mechanism of NF-κB inhibition provides a likely model for its action.

Antioxidant Activity

(-)-α-Curcumene possesses antioxidant properties, enabling it to scavenge free radicals and protect against oxidative stress.

Quantitative Data: Radical Scavenging Activity

Specific IC50 values for the radical scavenging activity of (-)-α-curcumene are not yet well-established and warrant further research.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method to evaluate the antioxidant capacity of a compound.

Materials:

-

(-)-α-Curcumene

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare various concentrations of (-)-α-curcumene and ascorbic acid in methanol.

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample solutions (or methanol as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity

(-)-α-Curcumene has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | Type | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | >3.2 | |

| Escherichia coli | Gram-negative bacteria | >3.2 | |

| Pseudomonas aeruginosa | Gram-negative bacteria | >3.2 | |

| Candida albicans | Yeast | 1.6 | |

| Saccharomyces cerevisiae | Yeast | 0.8 |

Conclusion

(-)-α-Curcumene is a promising natural compound with a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. While preliminary studies have illuminated its potential, further research is crucial to fully elucidate its mechanisms of action and to establish comprehensive quantitative data on its efficacy. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for future investigations into the therapeutic applications of (-)-α-curcumene. The continued exploration of this multifaceted molecule holds significant promise for the development of novel and effective therapeutic strategies.

References

An In-depth Technical Guide to (-)-α-Curcumene: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Curcumene, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (-)-α-Curcumene. Detailed information on its natural sources, biosynthesis, and laboratory synthesis is presented, alongside established experimental protocols. The document summarizes key quantitative data in structured tables and visualizes critical biological pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

(-)-α-Curcumene, with the IUPAC name 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]benzene, is a chiral molecule belonging to the bisabolane subclass of sesquiterpenoids.[1] Its structure features a p-tolyl group attached to a substituted heptene chain, with a single chiral center at the C2 position of the heptenyl moiety exhibiting an (R)-configuration.[1]

Table 1: Chemical Identifiers for (-)-α-Curcumene

| Identifier | Value |

| IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]benzene[1] |

| Molecular Formula | C₁₅H₂₂[1] |

| Molecular Weight | 202.33 g/mol [1] |

| CAS Number | 4176-17-4[1] |

| ChEBI ID | CHEBI:10225[1] |

| PubChem CID | 442360[1] |

| Stereochemistry | (R)[1] |

Physicochemical Properties

The physicochemical properties of (-)-α-Curcumene are essential for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of (-)-α-Curcumene

| Property | Value | Reference |

| Boiling Point | 275.00 to 277.00 °C (estimated) | [2] |

| Water Solubility | 0.1798 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 6.018 (estimated) | [2] |

| Solubility | Soluble in alcohol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Characteristic | [3] |

Spectral Data for Structural Elucidation

The structural confirmation of (-)-α-Curcumene relies on various spectroscopic techniques. While specific spectral data for the pure (-)-enantiomer is not extensively reported in readily available literature, the following represents typical data for α-curcumene.

Table 3: Spectroscopic Data for α-Curcumene

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~7.1 (m, 4H, Ar-H), ~5.1 (t, 1H, C=CH), ~2.6 (m, 1H, Ar-CH), ~2.3 (s, 3H, Ar-CH₃), ~1.9-2.1 (m, 2H, CH₂), ~1.65 (s, 3H, =C-CH₃), ~1.55 (s, 3H, =C-CH₃), ~1.2 (d, 3H, CH-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~145.5 (Ar-C), ~135.5 (Ar-C), ~131.5 (C=C), ~129.0 (Ar-CH), ~127.0 (Ar-CH), ~124.5 (C=CH), ~45.0 (Ar-CH), ~31.0 (CH₂), ~25.5 (=C-CH₃), ~22.5 (CH-CH₃), ~21.0 (Ar-CH₃), ~17.5 (=C-CH₃) |

| Mass Spectrometry (EI-MS) | m/z (%): 202 (M⁺), 132, 119, 105, 91, 41 |

| Infrared (IR) | ν (cm⁻¹): ~3030 (Ar-H), 2960-2850 (C-H), 1650 (C=C), 1515, 1450 (Ar C=C), 815 (p-disubstituted benzene) |

Natural Occurrence and Biosynthesis

(-)-α-Curcumene is a constituent of the essential oils of numerous plants, including those from the Zingiberaceae (ginger) family, such as Curcuma longa (turmeric) and Zingiber officinale (ginger).[2][3] It is also found in other plants like Juniperus drupacea (Syrian juniper) and Aloysia gratissima (white brush).[3]

The biosynthesis of (-)-α-Curcumene proceeds via the mevalonate pathway in plants.[2] Acetyl-CoA is converted in a series of enzymatic steps to farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids. A specific terpene synthase then catalyzes the cyclization of FPP to form the bisabolyl cation, which undergoes further rearrangements and deprotonation to yield (-)-α-Curcumene.

Caption: Biosynthesis of (-)-α-Curcumene.

Experimental Protocols

Isolation of (-)-α-Curcumene from Plant Material

A common method for the isolation of (-)-α-Curcumene is steam distillation of the plant material (e.g., turmeric rhizomes) to obtain the essential oil, followed by chromatographic separation.

References

The Biosynthesis of (-)-α-Curcumene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Curcumene is a bioactive sesquiterpene found in the essential oils of various medicinal plants, notably within the Zingiberaceae family, including turmeric (Curcuma longa) and ginger (Zingiber officinale). This technical guide provides a comprehensive overview of the biosynthesis of (-)-α-curcumene in plants, detailing the metabolic pathway, key enzymatic players, and regulatory mechanisms. The document synthesizes current scientific knowledge to offer a resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoids that contribute significantly to the aromatic and medicinal properties of many plants. Among these, (-)-α-curcumene, a bisabolane-type sesquiterpene, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, whether through traditional extraction, plant breeding, or metabolic engineering in microbial systems. This guide will provide an in-depth exploration of the molecular machinery underlying the production of (-)-α-curcumene in plants.

The Biosynthetic Pathway of (-)-α-Curcumene

The biosynthesis of (-)-α-curcumene originates from the central isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. However, the final steps of sesquiterpene biosynthesis predominantly occur in the cytosol.

The key steps are as follows:

-

Formation of Farnesyl Diphosphate (FPP): The universal precursor for all sesquiterpenes is farnesyl diphosphate (FPP). FPP is synthesized through the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), both of which are C5 isoprenoid building blocks. This reaction is catalyzed by farnesyl diphosphate synthase (FPPS) .

-

Cyclization of FPP to (-)-α-Curcumene: The cyclization of the linear FPP molecule into the characteristic bicyclic structure of (-)-α-curcumene is the pivotal and defining step of the pathway. This complex reaction is catalyzed by a specific (-)-α-curcumene synthase (CS) , a type of sesquiterpene synthase (sesqui-TPS). While a specific (-)-α-curcumene synthase has not yet been definitively isolated and characterized from a plant source, its activity is inferred from the presence of the compound in various plant species. The proposed mechanism involves the formation of a bisabolyl cation intermediate.

The overall biosynthetic pathway is depicted below:

The Pharmacological Potential of (-)-α-Curcumene: A Technical Guide for Researchers

Introduction

(-)-α-Curcumene, a naturally occurring aromatic monoterpenoid, has garnered increasing interest within the scientific community for its diverse pharmacological activities. As a component of the essential oils of various plants, including Curcuma longa (turmeric), it presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of research on (-)-α-curcumene, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and a visual representation of its purported signaling pathways.

Anticancer Potential

(-)-α-Curcumene has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Data: Cytotoxicity

While research is ongoing, one study has highlighted the anti-proliferative effects of α-curcumene on human ovarian cancer cells (SiHa). However, a specific IC50 value from this study was not reported. The existing literature is more robust for the related compound, curcumin, with numerous studies detailing its IC50 values against a wide array of cancer cell lines.

Table 1: Cytotoxic Activity of α-Curcumene

| Cell Line | Cancer Type | Parameter | Result | Citation |

| SiHa | Human Ovarian Cancer | Cell Viability Inhibition | >73% inhibition at 400 µM after 48h | [1] |

Note: Further research is required to establish specific IC50 values for (-)-α-curcumene against a broader range of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic activity of (-)-α-curcumene is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of (-)-α-curcumene (typically ranging from 1 to 500 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for determining the cytotoxicity of (-)-α-Curcumene.

Anti-inflammatory Activity

(-)-α-Curcumene exhibits anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Quantitative Data: Nitric Oxide Inhibition

Studies have demonstrated the ability of α-curcumene to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Anti-inflammatory Activity of α-Curcumene

| Cell Line | Assay | Parameter | Result | Citation |

| RAW 264.7 | Nitric Oxide Inhibition | IC50 | Data not explicitly found for α-curcumene |

Note: While the inhibitory effect is documented, specific IC50 values for (-)-α-curcumene in nitric oxide inhibition assays are not consistently reported in the reviewed literature.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

The anti-inflammatory potential of (-)-α-curcumene is evaluated by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Protocol:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of (-)-α-curcumene for 1-2 hours.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

-

Griess Reagent Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative damage to cells.

Quantitative Data: Free Radical Scavenging

Quantitative data on the free radical scavenging activity of isolated (-)-α-curcumene is limited in the current literature. The antioxidant properties are often attributed to the total essential oil extract rather than the individual compound.

Table 3: Antioxidant Activity of α-Curcumene

| Assay | Parameter | Result | Citation |

| DPPH Radical Scavenging | IC50 | Data not available for isolated compound | |

| ABTS Radical Scavenging | IC50 | Data not available for isolated compound |

Note: There is a need for further studies to quantify the specific antioxidant capacity of purified (-)-α-curcumene.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

DPPH Assay Protocol:

-

Reaction Mixture: A solution of (-)-α-curcumene at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

-

Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

ABTS Assay Protocol:

-

ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: The ABTS•+ solution is diluted to a specific absorbance, and then mixed with various concentrations of (-)-α-curcumene.

-

Incubation: The reaction is allowed to proceed for a set time.

-

Absorbance Measurement: The absorbance is read at 734 nm.

-

Data Analysis: The percentage of inhibition of ABTS•+ is calculated, and the IC50 value is determined.

Antimicrobial Activity

(-)-α-Curcumene has shown promising activity against a range of microorganisms, including bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of α-curcumene is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of α-Curcumene

| Microorganism | Type | MIC (µg/mL) | Citation |

| Escherichia coli | Gram-negative Bacteria | 62.5 | [2] |

| Staphylococcus aureus | Gram-positive Bacteria | 62.5 | [2] |

| Candida albicans | Fungus | 62.5 | [2] |

| Malassezia furfur | Fungus | 62.5 | [2] |

Experimental Protocol: Broth Microdilution Method

The MIC of (-)-α-curcumene is determined using the broth microdilution method.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of (-)-α-curcumene are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Putative Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by (-)-α-curcumene is still emerging, its structural similarity to other bioactive terpenoids and its observed biological activities suggest potential interactions with key inflammatory and cell survival pathways, such as NF-κB and MAPK. The diagrams below represent hypothetical pathways based on the known mechanisms of related compounds.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory compounds.

Caption: Putative inhibition of the NF-κB pathway by (-)-α-Curcumene.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer.

Caption: Putative modulation of the MAPK/ERK pathway by (-)-α-Curcumene.

Conclusion and Future Directions

(-)-α-Curcumene is a promising natural compound with multifaceted pharmacological potential. The available data indicates significant antimicrobial activity and suggests potential for anticancer and anti-inflammatory applications. However, to fully realize its therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Quantitative Pharmacological Studies: Comprehensive studies are needed to determine the IC50 values of isolated (-)-α-curcumene for its anticancer, anti-inflammatory, and antioxidant activities against a wider range of targets.

-

Mechanism of Action: Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways directly modulated by (-)-α-curcumene.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of (-)-α-curcumene.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of α-curcumene analogs could lead to the development of more potent and selective therapeutic agents.

This technical guide serves as a foundation for researchers to build upon, highlighting both the known potential and the existing knowledge gaps in the study of (-)-α-curcumene. Continued investigation into this compound is warranted and holds promise for the discovery of new and effective therapeutic interventions.

References

The Discovery and Isolation of (-)-α-Curcumene: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

(-)-α-Curcumene, a sesquiterpenoid of significant interest in natural product chemistry and drug discovery, has a history rooted in the early explorations of essential oils. This technical guide provides a comprehensive overview of its discovery, the evolution of its isolation from natural sources, and detailed experimental protocols for its extraction and purification.

Discovery and Historical Context

The story of α-curcumene is intertwined with the analysis of essential oils from the Zingiberaceae family, particularly from various Curcuma species. Initial investigations in the early 20th century by Simonsen and Rau in 1922 focused on the essential oil of Curcuma aromatica, a plant known in India as wild turmeric. While they identified several components, it was the later work of Bradfield and Simonsen in 1934 that significantly advanced the understanding of the "curcumene" structure. Their research laid the foundation for identifying it as a bisabolane-type sesquiterpene.

The specific stereochemistry of naturally occurring α-curcumene, particularly the levorotatory enantiomer, (-)-α-curcumene, was elucidated through subsequent studies involving synthesis and chiral analysis. The (R)-configuration is assigned to the naturally occurring (-)-α-curcumene.

Natural Sources

(-)-α-Curcumene is found in a variety of plants, with its concentration varying depending on the species, geographical location, and harvesting time. The essential oils of certain members of the Zingiberaceae and Vetiveria genera are notable sources.

| Plant Species | Plant Part | Typical Yield of Essential Oil | Percentage of ar-Curcumene in Oil | Reference |

| Curcuma amada (Mango Ginger) | Rhizomes | ~0.9% (v/w) | ~28.1% | [1] |

| Curcuma aromatica (Wild Turmeric) | Rhizomes | 0.43% - 0.68% | Varies | [2][3] |

| Vetiveria zizanioides (Vetiver) | Roots | 0.3% - 1.05% | ~1.4% - 3.7% | [4] |

| Curcuma longa (Turmeric) | Rhizomes | ~2.38% - 2.83% | ~2.3% | [5] |

Isolation Methodologies

The isolation of (-)-α-curcumene is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation to enrich the sesquiterpene content, and finally, chiral separation to isolate the desired enantiomer.

Step 1: Extraction of Essential Oil

Steam distillation is the most common method for extracting the volatile essential oil from the plant matrix.

Experimental Protocol: Steam Distillation of Curcuma amada Rhizomes

-

Preparation of Plant Material: Freshly harvested rhizomes of Curcuma amada are thoroughly washed to remove soil and debris. The cleaned rhizomes are then finely chopped or coarsely ground to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is assembled. The ground rhizome material (e.g., 500 g) is placed in the still pot.

-

Distillation: Steam is generated either in a separate boiler or by boiling water in the still pot itself. The steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor travels to a condenser.

-

Condensation and Collection: The vapors are cooled by circulating cold water, leading to the condensation of both water and oil. The condensate is collected in a separator (e.g., a Florentine flask), where the oil, being less dense than water, forms a layer on top.

-

Separation and Drying: The upper oil layer is carefully separated from the aqueous layer. The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water. The typical yield of essential oil from Curcuma amada rhizomes is approximately 0.9% (v/w)[1].

Below is a diagram illustrating the general workflow for essential oil extraction.

Step 2: Enrichment of the Sesquiterpene Fraction

To concentrate the sesquiterpenes, including α-curcumene, from the crude essential oil, vacuum fractional distillation is employed. This technique separates compounds based on their boiling points at a reduced pressure, which prevents the thermal degradation of sensitive terpenes.

Experimental Protocol: Vacuum Fractional Distillation of Essential Oil

-

Apparatus Setup: A fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum pump, a manometer, and a temperature-controlled heating mantle is assembled. All glass joints must be properly sealed with vacuum grease.

-

Distillation: The crude essential oil is placed in the distillation flask with a stir bar. The system is evacuated to a reduced pressure (e.g., 5-15 mmHg)[6].

-

Fraction Collection: The oil is gently heated. The temperature is gradually increased, and fractions are collected based on their boiling point ranges. Monoterpenes, having lower boiling points, will distill first. The fraction containing sesquiterpenes, which have higher boiling points, is collected at a higher temperature range (typically >240°C at atmospheric pressure, but lower under vacuum)[6][7]. The exact temperature will depend on the pressure.

-

Analysis: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions rich in α-curcumene.

The logical relationship for separating components by distillation is shown below.

Step 3: Chiral Separation of (-)-α-Curcumene

Since enantiomers possess identical physical properties such as boiling point, they cannot be separated by distillation. Chiral chromatography is the definitive method for resolving the racemic mixture of α-curcumene. Preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is utilized for this purpose.

Experimental Protocol: Preparative Chiral Gas Chromatography

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column and a preparative fraction collector is used. A common type of chiral stationary phase for separating terpenes is based on derivatized cyclodextrins.

-

Column Selection: A β-cyclodextrin-based chiral column, such as an HP-chiral-20B, is often suitable for the separation of terpene enantiomers[8].

-

Chromatographic Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[8].

-

Injector Temperature: 250°C[8].

-

Oven Temperature Program: An initial temperature of 40°C is held for 5 minutes, then ramped to 130°C at 1°C/min, and finally to 200°C at 2°C/min[8]. This program needs to be optimized for the specific instrument and column.

-

Detector: A Flame Ionization Detector (FID) is typically used for analysis, and the outlet is split to a fraction collector for preparative work.

-

-

Injection and Collection: The α-curcumene-rich fraction is injected onto the column. The two enantiomers will have different retention times. The effluent corresponding to the peak of (-)-α-curcumene is directed to a cooled trap for collection.

-

Purity Analysis: The enantiomeric purity of the collected fraction is determined by analytical chiral GC.

The workflow for the complete isolation and purification process is depicted below.

Characterization Data

The identity and purity of the isolated (-)-α-curcumene are confirmed through spectroscopic analysis and measurement of its optical rotation.

| Property | Value |

| Molecular Formula | C₁₅H₂₂ |

| Molecular Weight | 202.34 g/mol |

| Configuration | (R) |

| Optical Rotation [α]D | Negative (levorotatory) |

Spectroscopic Data (ar-Curcumene)

The following NMR data is for ar-curcumene, with the understanding that the chemical shifts for both enantiomers are identical in an achiral solvent.

¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 7.10 (d, J=8.0 Hz, 2H, Ar-H), 7.05 (d, J=8.0 Hz, 2H, Ar-H), 5.12 (t, J=7.0 Hz, 1H, C=CH), 2.85 (m, 1H, CH-Ar), 2.30 (s, 3H, Ar-CH₃), 2.00-1.85 (m, 2H, CH₂), 1.65 (s, 3H, C=C-CH₃), 1.58 (s, 3H, C=C-CH₃), 1.20 (d, J=7.0 Hz, 3H, CH-CH₃).

¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 145.6 (Ar-C), 135.2 (Ar-C), 131.3 (C=C), 129.0 (Ar-CH x2), 126.8 (Ar-CH x2), 124.7 (C=CH), 45.2 (CH-Ar), 38.0 (CH₂), 25.7 (C=C-CH₃), 25.6 (CH₂), 22.4 (CH-CH₃), 21.0 (Ar-CH₃), 17.6 (C=C-CH₃).

Mass Spectrometry (EI, 70 eV) m/z (%): 202 (M⁺, 15), 132 (40), 119 (100), 105 (35), 91 (30), 41 (25). The base peak at m/z 119 corresponds to the tropylium cation formed after benzylic cleavage.

This guide provides a foundational understanding of the historical context and practical methodologies for the isolation of (-)-α-curcumene. Researchers can adapt and optimize these protocols based on the specific natural source and available instrumentation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Curcuma aromatica - Wikipedia [en.wikipedia.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. ijseas.com [ijseas.com]

- 6. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

(-)-alpha-Curcumene in traditional medicine

An In-depth Technical Guide to (-)-α-Curcumene in Traditional Medicine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Curcumene is a volatile sesquiterpenoid found in the essential oils of numerous plants utilized in traditional medicine, most notably Turmeric (Curcuma longa) and Ginger (Zingiber officinale). Historically, these botanicals have been employed to treat a wide array of conditions, including inflammatory disorders, microbial infections, and pain. Modern scientific investigation has begun to validate these traditional uses by exploring the pharmacological activities of their constituent phytochemicals. This technical guide provides a comprehensive overview of the scientific literature on (-)-α-Curcumene, focusing on its ethnobotanical context, established biological activities, and mechanisms of action. It includes quantitative data on its antimicrobial and antioxidant effects, detailed experimental protocols for its extraction and analysis, and visualizations of its proposed signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction: Ethnobotanical Significance

(-)-α-Curcumene is a key aromatic constituent of plants from the Zingiberaceae family, which are cornerstones of traditional medicinal systems like Ayurveda and Traditional Chinese Medicine.[1] The rhizomes of Curcuma longa (Turmeric) and Zingiber officinale (Ginger) are rich sources of this compound.[1] Traditionally, these plants have been used as anti-inflammatory agents, analgesics, and treatments for digestive ailments and infections.[1][2] The therapeutic effects of these plants are attributed to a complex mixture of bioactive compounds, including both non-volatile curcuminoids (like curcumin) and volatile sesquiterpenoids such as ar-turmerone, β-turmerone, and (-)-α-curcumene.[3] While curcumin has been extensively studied, emerging research is shedding light on the significant, independent contributions of volatile components like α-curcumene to the overall pharmacological profile of these ancient remedies.[4]

Pharmacological Activities

Scientific evidence supports several of the traditionally claimed benefits of plants containing (-)-α-Curcumene, attributing to it distinct antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Antimicrobial Activity

(-)-α-Curcumene has demonstrated significant activity against a range of pathogenic bacteria and yeasts. Its efficacy is linked to its hydrophobic nature, which may facilitate interaction with and disruption of microbial cell membranes.[5] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-α-Curcumene Against Selected Microorganisms

| Microorganism | Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC 27923 | Gram-positive Bacteria | 13 | [6] |

| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | 13 | [6] |

| Escherichia coli ATCC 2792 | Gram-negative Bacteria | 13 | [6] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | 13 | [6] |

| Saccharomyces cerevisiae ATCC 28952 | Yeast | 0.8 | [6] |

| Candida albicans ATCC 10259 | Yeast | 3.2 |[6] |

Anti-inflammatory and Antinociceptive Activity

As a component of turmeric essential oil, α-curcumene contributes to its recognized anti-inflammatory effects.[7][8] Studies suggest these effects are mediated through the inhibition of key inflammatory enzymes and signaling pathways.[4][9] Research on the essential oil of Curcuma longa, where ar-curcumene is a notable component, has demonstrated significant antinociceptive (pain-reducing) activity in animal models.[8] The mechanisms are believed to involve the modulation of inflammatory mediators and pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).[9]

Anticancer Activity

While research specifically isolating (-)-α-curcumene's anticancer mechanisms is emerging, studies on related compounds from turmeric provide a strong basis for its potential. The anticancer effects of turmeric are often attributed to the modulation of multiple cell signaling pathways that control cell proliferation, apoptosis (programmed cell death), and metastasis.[10][11] For instance, curcumin, a related compound, is known to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are frequently dysregulated in cancer.[10][12] It is plausible that α-curcumene shares or contributes to these mechanisms. One study has shown that α-curcumene can significantly inhibit the migration and invasion of breast cancer cells by suppressing matrix metalloproteinase-9 (MMP-9).[5]

Antioxidant Activity

The essential oil of Curcuma longa, containing α-curcumene as a major component, exhibits potent antioxidant properties by scavenging harmful free radicals.[8] This activity is crucial for combating oxidative stress, a key factor in aging and numerous chronic diseases.[4][13]

Table 2: In Vitro Antioxidant Activity of Curcuma longa Essential Oil

| Assay | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| Superoxide Radical Scavenging | 135 | [8] |

| Hydroxyl Radical Scavenging | 200 | [8] |

| Lipid Peroxidation Inhibition | 400 |[8] |

Note: The data in Table 2 pertains to the whole essential oil, of which (-)-α-curcumene is a significant component (e.g., 6.11% in the cited study).[8]

Key Experimental Protocols

This section details methodologies for the extraction of (-)-α-curcumene and the evaluation of its biological activities.

Extraction and Isolation of (-)-α-Curcumene

A common method for obtaining α-curcumene is through the hydrodistillation of the plant material (e.g., turmeric rhizomes) to yield an essential oil, followed by chromatographic purification.

Protocol: Hydrodistillation and Maceration

-

Preparation : Fresh or dried rhizomes of Curcuma longa are cleaned, sliced, and ground into a uniform powder.[3]

-

Hydrodistillation : The powdered material is subjected to hydrodistillation using a Clevenger-type apparatus for approximately 3-4 hours to extract the volatile essential oil.[14]

-

Solvent Extraction (Maceration) : Alternatively, the powder can be exhaustively macerated with a solvent like 70% ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure.[3]

-

Fractionation : The crude extract or essential oil is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate or acetone.

-

Purification : Fractions containing α-curcumene, identified by Thin Layer Chromatography (TLC), are pooled and can be further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the isolated compound.[3]

Caption: General workflow for the extraction and purification of (-)-α-Curcumene.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum : Bacterial and yeast strains are subcultured on appropriate agar (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for yeast) for 24 hours at 35-37°C.[6] A standardized inoculum is prepared in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.

-

Serial Dilution : The test compound, (-)-α-curcumene, is dissolved in a solvent like DMSO and serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation : Each well is inoculated with the standardized microbial suspension. A positive control (medium + inoculum) and a negative control (medium only) are included.

-

Incubation : The plates are incubated at 37°C for 24 hours for bacteria and up to 48 hours for yeast.[6]

-

Determination of MIC : The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity Assay (DPPH)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.

Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation : Prepare various concentrations of the test compound (e.g., turmeric essential oil) in a suitable solvent like methanol.[15]

-

Reaction Mixture : In a microplate or test tube, mix an aliquot of the sample solution (e.g., 0.5 mL) with a methanolic solution of DPPH (e.g., 2.5 mL of 0.5 mM).[15]

-

Incubation : The mixture is shaken and incubated in the dark at room temperature for 30 minutes.[15]

-

Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation : The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against sample concentration.

Signaling Pathways & Mechanisms of Action

The anti-inflammatory and anticancer activities of many natural products, including constituents of turmeric, are often mediated by their interaction with key cellular signaling pathways. While direct evidence for (-)-α-curcumene is still being established, the well-documented effects of curcumin on the NF-κB pathway provide a strong hypothetical model. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.

In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like TNF-α or LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2. Compounds like curcumin are known to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and blocking the inflammatory response.[16][17]

References

- 1. Ar-curcumene: properties and associated essential oils [landema.com]

- 2. Frontiers | Anti-infective Properties of the Golden Spice Curcumin [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Buy alpha-Curcumene | 644-30-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alpha-curcumene, 644-30-4 [thegoodscentscompany.com]

- 8. An evaluation of antioxidant, anti-inflammatory, and antinociceptive activities of essential oil from Curcuma longa. L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]

- 10. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Anti-Cancer Activity of Curcumin on Androgen-Dependent and Androgen-Independent Prostate Cancer [mdpi.com]

- 12. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Antioxidant and Free Radical Scavenging Activity of Curcuma longa, Acorus calamus and Camellia sinensis [scirp.org]

- 16. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of (-)-α-Curcumene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring sesquiterpene, (-)-α-Curcumene. The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (-)-α-Curcumene.

Table 1: ¹H NMR Spectroscopic Data for (-)-α-Curcumene (500 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2, 6 | 7.08 | d | 8.0 |

| 3, 5 | 7.00 | d | 8.0 |

| 7 | 2.62 | m | - |

| 8 | 1.55 | m | - |

| 10 | 5.12 | t | 7.0 |

| 12 | 1.68 | s | - |

| 13 | 1.60 | s | - |

| 14 | 1.22 | d | 7.0 |

| 15 | 2.31 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for (-)-α-Curcumene (125 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 135.2 |

| 2, 6 | 129.0 |

| 3, 5 | 126.8 |

| 4 | 145.4 |

| 7 | 45.1 |

| 8 | 26.9 |

| 9 | 31.2 |

| 10 | 124.7 |

| 11 | 131.3 |

| 12 | 25.7 |

| 13 | 17.6 |

| 14 | 22.3 |

| 15 | 20.9 |

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands for (-)-α-Curcumene

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3080 - 3010 | Aromatic C-H | Stretch |

| ~2960 - 2850 | Aliphatic C-H | Stretch |

| ~1650 | Alkene C=C | Stretch |

| ~1600, 1475 | Aromatic C=C | Stretch |

| ~1465, 1375 | C-H | Bend |

| ~815 | p-disubstituted benzene | C-H out-of-plane bend |

Table 4: Expected Mass Spectrometry (MS) Fragmentation for (-)-α-Curcumene

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 133 | [M - C₅H₉]⁺ |

| 119 | [M - C₆H₁₁]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized for the analysis of sesquiterpenes like (-)-α-Curcumene and may require optimization based on the specific instrumentation and sample matrix.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified (-)-α-Curcumene.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Instrument: 500 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.7 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a single drop of neat (-)-α-Curcumene oil directly onto the center of the ATR crystal.

-

-

Instrumentation and Parameters:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of (-)-α-Curcumene in n-hexane.

-

Perform a serial dilution to obtain a final concentration of 10 µg/mL for injection.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp to 180 °C at a rate of 5 °C/min.

-

Ramp to 280 °C at a rate of 20 °C/min, hold for 5 min.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1 scan/s

-

-

Data Analysis:

-

Identify the peak corresponding to (-)-α-Curcumene based on its retention time.

-

Analyze the mass spectrum of the identified peak.

-

Compare the fragmentation pattern with a reference library (e.g., NIST, Wiley) for confirmation.

-

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (-)-α-Curcumene.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Enantiomers of α-Curcumene

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Curcumene is a naturally occurring monocyclic sesquiterpenoid found in the essential oils of various plants, including turmeric (Curcuma longa) and ginger (Zingiber officinale). It exists as two enantiomers, (-)-α-Curcumene and (+)-α-Curcumene, which possess distinct stereochemistry at the C4 position. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of these enantiomers. Detailed experimental protocols for isolation, synthesis, and bioactivity assessment are presented, alongside structured data tables for comparative analysis. Furthermore, key signaling pathways implicated in the biological effects of α-curcumene are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

The chiral nature of bioactive molecules is of paramount importance in drug discovery and development, as enantiomers often exhibit different pharmacological and toxicological profiles. α-Curcumene, a constituent of many traditional medicinal plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. The two enantiomers, (R)-(-)-α-curcumene and (S)-(+)-α-curcumene, present a classic case where stereochemistry may dictate biological function. This guide aims to collate and present the current technical knowledge on these enantiomers to support further research and development.

Physicochemical and Biological Properties

The distinct three-dimensional arrangement of atoms in (-)-α-Curcumene and (+)-α-Curcumene gives rise to differences in their interaction with polarized light, a property known as optical activity. While many of their physical properties are identical, their biological activities can differ significantly.

Data Presentation: Physicochemical Properties

| Property | (-)-α-Curcumene (R-enantiomer) | (+)-α-Curcumene (S-enantiomer) | Reference(s) |

| Molecular Formula | C₁₅H₂₂ | C₁₅H₂₂ | [1][2] |

| Molecular Weight | 202.33 g/mol | 202.33 g/mol | [1][2] |

| IUPAC Name | 1-methyl-4-[(2R)-6-methylhept-5-en-2-yl]benzene | 1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]benzene | [1][2] |

| CAS Number | 4176-17-4 | 4176-06-1 | [1][2] |

| Appearance | Colorless liquid (presumed) | Colorless liquid (presumed) | |

| Boiling Point | 275-277 °C (est.) | 275-277 °C (est.) | |

| Specific Rotation [α] | -40.3° (c 1.0, CHCl₃) | +43.5° (c 1.0, CHCl₃) |

Data Presentation: Biological Activities

| Biological Activity | Target/Assay | (-)-α-Curcumene | (+)-α-Curcumene | Reference(s) |

| Cytotoxicity | T47D breast cancer cells (as part of an ethanol extract) | IC₅₀: 26.36 ± 1.55 µg/mL | Not Reported | [3] |

| SiHa cervical cancer cells (racemic or unspecified mixture) | Inhibition of cell viability >73% at 48h | Not Reported | ||

| Antimicrobial | General (unspecified enantiomer) | Active against Gram-positive/negative bacteria and yeasts | Active against Gram-positive/negative bacteria and yeasts | [4] |

| Insecticidal | Not specified | Not Reported | Described as an insecticide | [5] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for advancing research. The following sections provide protocols for the isolation, synthesis, and cytotoxic evaluation of α-curcumene enantiomers.

Protocol for Isolation by Hydrodistillation

This protocol describes the extraction of essential oil containing α-curcumene from turmeric rhizomes using a Clevenger-type apparatus.

Materials and Equipment:

-

Fresh turmeric rhizomes

-

Distilled water

-

Clevenger-type hydrodistillation apparatus

-

2000 mL round-bottom flask

-

Heating mantle

-

Grinder or knife

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Amber glass vials for storage

Procedure:

-

Preparation of Plant Material: Wash fresh turmeric rhizomes thoroughly to remove soil and debris. Slice the rhizomes into thin discs (approx. 2-3 mm) or grind them into a coarse powder to increase the surface area for extraction.[6]

-

Hydrodistillation Setup: Place 200 g of the prepared turmeric into a 2000 mL round-bottom flask. Add 500 mL of distilled water, ensuring the plant material is fully submerged.[7]

-

Apparatus Assembly: Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are securely sealed. Connect the condenser to a circulating cold water supply.[6]

-

Extraction: Heat the flask using a heating mantle to bring the water to a boil. Continue the hydrodistillation for 3 to 6 hours, starting from the time condensation begins.[6][7]

-

Collection and Separation: After the distillation is complete, turn off the heating mantle and allow the apparatus to cool. Collect the condensed essential oil and hydrosol from the collection arm of the Clevenger apparatus. Transfer the mixture to a separatory funnel to separate the less dense essential oil layer from the aqueous layer.[6]

-

Drying and Storage: Drain the lower aqueous layer and collect the essential oil. Add a small amount of anhydrous sodium sulfate to the oil to remove residual water. After a few minutes, decant the dried oil into a clean, amber glass vial and store at 4°C. The isolated α-curcumene can be further purified by column chromatography.

Protocol for Enantioselective Synthesis of (-)-α-Curcumene

This protocol outlines a key step in the total synthesis of (R)-(-)-curcumene, highlighting the iridium-catalyzed asymmetric hydrogenation of a homoallylic sulfone intermediate.[5]

Materials and Equipment:

-

γ-chiral sulfone precursor

-

Iridium catalyst (e.g., [Ir(COD)Cl]₂) with a chiral ligand

-

Hydrogen gas (H₂)

-

Pressure reactor

-

Appropriate anhydrous solvents (e.g., dichloromethane)

-

Standard laboratory glassware for organic synthesis

-

Purification equipment (e.g., column chromatography)

Procedure:

-

Reactor Setup: In a glovebox, charge a pressure reactor with the iridium catalyst (1 mol%) and the chiral ligand.

-

Addition of Substrate: Dissolve the terminal homoallyl sulfone substrate in anhydrous dichloromethane and add it to the reactor.

-

Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor to 1 bar of H₂.

-

Reaction: Stir the reaction mixture at room temperature for 17 hours.[8]

-

Work-up and Purification: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture in vacuo. Purify the resulting γ-chiral sulfone by column chromatography.

-

Further Steps: This enantiomerically enriched sulfone serves as a key intermediate. Further synthetic steps, including α-deprotonation, reaction with an epoxide, and subsequent elimination, are required to complete the total synthesis of (R)-(-)-curcumene.[5]

Protocol for MTT Cytotoxicity Assay

This protocol provides a detailed method for assessing the cytotoxicity of α-curcumene enantiomers against an adherent cancer cell line (e.g., T47D) using the MTT assay.[9]

Materials and Equipment:

-

Target cancer cell line (e.g., T47D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

(-)-α-Curcumene and (+)-α-Curcumene stock solutions in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

-

Multichannel pipette

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the α-curcumene enantiomers in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

-

Incubation: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well to dissolve the crystals.[1][10]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action